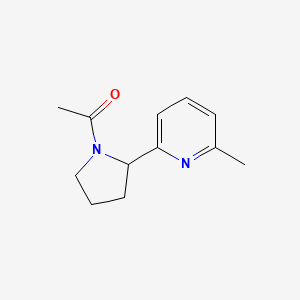

1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone

Description

1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 6-methylpyridin-2-yl group and an acetyl moiety. Its IUPAC name is 1-(6-methylpyridin-2-yl)-2-(pyrrolidin-1-yl)ethanone, and it is also known as 2-acetyl-6-methylpyridine-pyrrolidine adduct . The molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. This compound is structurally characterized by:

- A pyridine ring with a methyl group at the 6-position.

- A pyrrolidine ring linked to the acetyl group.

- A ketone functional group at the ethanone position.

It is utilized in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate in alkaloid synthesis and ligand design .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C12H16N2O/c1-9-5-3-6-11(13-9)12-7-4-8-14(12)10(2)15/h3,5-6,12H,4,7-8H2,1-2H3 |

InChI Key |

QQIVZKKXWJUKPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-methylpyridine with pyrrolidine under specific conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can convert the pyrrolidine ring into a pyrrolidin-2-one derivative.

Reduction: Reduction reactions can modify the pyridine ring, potentially leading to dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products:

Oxidation: Pyrrolidin-2-one derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine and pyrrolidine derivatives.

Scientific Research Applications

1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding . The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

1-(6-(3,5-Dimethylpyrazol-1-yl)pyridin-2-yl)ethanone

- Structural Features : Replaces the pyrrolidine ring with a 3,5-dimethylpyrazole group.

- Synthesis: Prepared via CuI-catalyzed coupling of 1-(6-bromopyridin-2-yl)ethanone with 3,5-dimethylpyrazole under a nitrogen atmosphere .

- Applications : Used in coordination chemistry for ligand synthesis.

- Key Differences : The pyrazole group introduces additional nitrogen sites, enhancing metal-binding capacity compared to the pyrrolidine variant .

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

- Structural Features : Contains a methoxy group at the 2-position of the pyridine ring.

- Synthesis : Derived from functionalized pyridine precursors via nucleophilic substitution .

- Applications : Explored in medicinal chemistry for its electron-donating methoxy group, which may improve solubility and bioavailability .

- Key Differences : Methoxy substitution alters electronic properties and steric hindrance compared to the methyl group in the target compound .

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

- Structural Features : Substitutes the pyridine ring with a 3-bromophenyl group.

- Synthesis : Synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

- Applications : Intermediate in bioactive compound research, particularly for bromine’s role in Suzuki-Miyaura coupling reactions .

- Key Differences : The bromophenyl group increases molecular weight (283.17 g/mol) and introduces halogen-mediated reactivity .

Functional Analogues

1-(6-Methylpyrimidin-4-yl)ethanone

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone

- Structural Features : Incorporates a hydroxymethyl-pyrrolidine group and a thiazole ring.

- Synthesis : Synthesized via multi-step functionalization of pyrrolidine and thiazole precursors .

- Applications : Investigated for antimicrobial and kinase-inhibitory properties.

- Key Differences : Thiazole’s sulfur atom and hydroxymethyl group introduce polar interactions absent in the target compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.